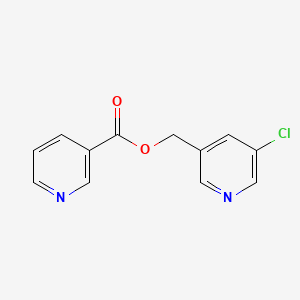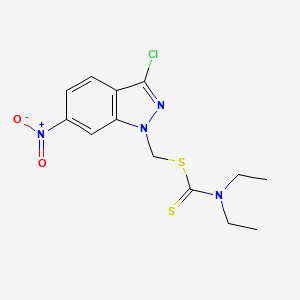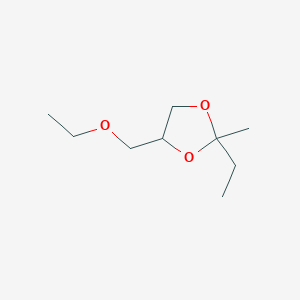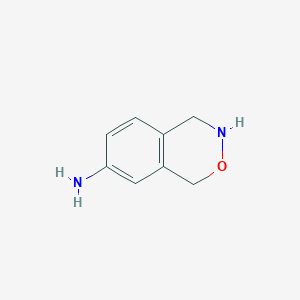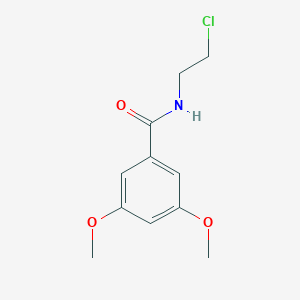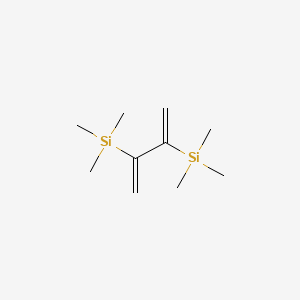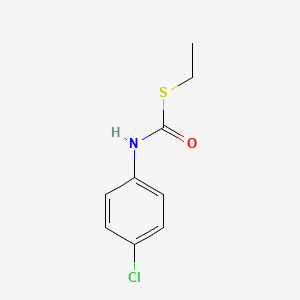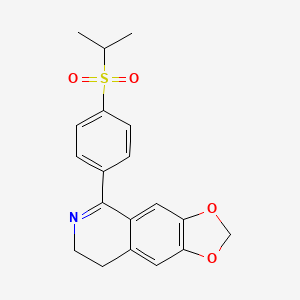
1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This specific compound is characterized by the presence of a dioxolo ring fused to an isoquinoline core, along with a dihydro substitution and an isopropylsulfonyl phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- typically involves multi-step organic reactionsThe final step involves the addition of the isopropylsulfonyl phenyl group under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolo[4,5-g]isoquinolin-5-ol, 5,6,7,8-tetrahydro-6-methyl-: This compound shares a similar core structure but differs in its functional groups and substitutions.
Oxolinic acid: Another quinoline derivative with antibacterial properties.
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline: Similar in structure but with different substituents.
Uniqueness
1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
20884-94-0 |
|---|---|
Molekularformel |
C19H19NO4S |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
5-(4-propan-2-ylsulfonylphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C19H19NO4S/c1-12(2)25(21,22)15-5-3-13(4-6-15)19-16-10-18-17(23-11-24-18)9-14(16)7-8-20-19/h3-6,9-10,12H,7-8,11H2,1-2H3 |
InChI-Schlüssel |
RBEMBKHIHHDIPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NCCC3=CC4=C(C=C32)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
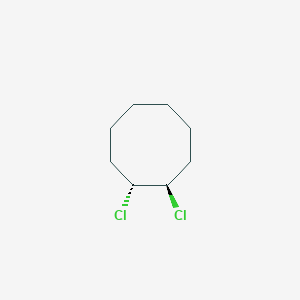
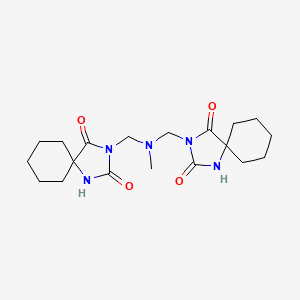
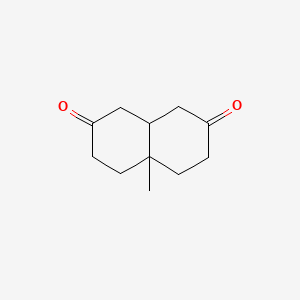
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
